molecular formula C12H11BrN2O3 B457547 5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide CAS No. 438530-78-0

5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B457547
CAS No.: 438530-78-0
M. Wt: 311.13g/mol
InChI Key: SUIAUFGQVQAHCZ-UHFFFAOYSA-N
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Description

5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide is an organic compound with the molecular formula C12H11BrN2O3 It is a derivative of furan, a heterocyclic organic compound, and contains a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to amines or other reduced forms.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity to certain targets, while the carbohydrazide moiety may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromophenoxy and carbohydrazide groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(4-bromophenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-8-1-3-9(4-2-8)17-7-10-5-6-11(18-10)12(16)15-14/h1-6H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIAUFGQVQAHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190369
Record name 5-[(4-Bromophenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438530-78-0
Record name 5-[(4-Bromophenoxy)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438530-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromophenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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